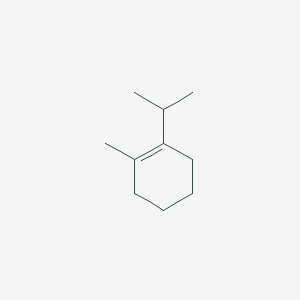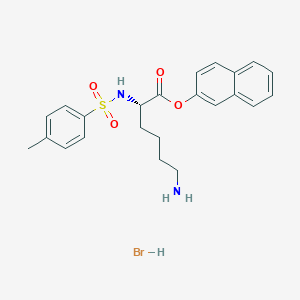
Tosyllysine alpha-naphthyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tosyllysine alpha-naphthyl ester (TLNA) is a chemical compound that has been extensively studied for its potential use in biochemical and physiological research. It is a substrate for several enzymes, including trypsin, chymotrypsin, and elastase, and has been used in a variety of applications, including the study of enzyme kinetics, protein structure, and ligand binding.
Mécanisme D'action
Tosyllysine alpha-naphthyl ester is a substrate for several enzymes, including trypsin, chymotrypsin, and elastase. When this compound is cleaved by these enzymes, the resulting product produces a yellow color that can be measured spectrophotometrically. This allows researchers to study the kinetics of enzyme-catalyzed reactions and to determine the substrate specificity of different enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of trypsin and chymotrypsin, leading to a decrease in protein digestion. Additionally, this compound has been shown to inhibit the activity of elastase, which is involved in the breakdown of elastin in the lungs. This suggests that this compound may have potential therapeutic applications in the treatment of diseases such as emphysema and chronic obstructive pulmonary disease (COPD).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Tosyllysine alpha-naphthyl ester is that it is a relatively simple compound that can be synthesized easily and inexpensively. Additionally, this compound has been extensively studied and its properties are well understood, making it a useful tool for a variety of applications. However, this compound does have some limitations. For example, it is not a natural substrate for any enzyme, which may limit its usefulness in certain applications. Additionally, this compound can be toxic in high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving Tosyllysine alpha-naphthyl ester. One area of interest is the development of this compound-based inhibitors for use in the treatment of diseases such as emphysema and COPD. Additionally, this compound could be used as a tool for studying the structure and function of other enzymes and proteins. Finally, this compound could be modified to create new compounds with different properties, which could be useful in a variety of applications.
Méthodes De Synthèse
Tosyllysine alpha-naphthyl ester can be synthesized through a multistep process involving the reaction of lysine with p-toluenesulfonyl chloride, followed by esterification with alpha-naphthol. The resulting compound is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Applications De Recherche Scientifique
Tosyllysine alpha-naphthyl ester has been used extensively in scientific research as a substrate for enzymes such as trypsin, chymotrypsin, and elastase. It has also been used as a tool for studying protein-ligand interactions and enzyme kinetics. Additionally, this compound has been used as a model compound for studying the effects of chemical modification on protein structure and function.
Propriétés
Numéro CAS |
10318-07-7 |
|---|---|
Formule moléculaire |
C23H27BrN2O4S |
Poids moléculaire |
507.4 g/mol |
Nom IUPAC |
naphthalen-2-yl (2S)-6-amino-2-[(4-methylphenyl)sulfonylamino]hexanoate;hydrobromide |
InChI |
InChI=1S/C23H26N2O4S.BrH/c1-17-9-13-21(14-10-17)30(27,28)25-22(8-4-5-15-24)23(26)29-20-12-11-18-6-2-3-7-19(18)16-20;/h2-3,6-7,9-14,16,22,25H,4-5,8,15,24H2,1H3;1H/t22-;/m0./s1 |
Clé InChI |
NUIOJQGZTLRHMO-FTBISJDPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN)C(=O)OC2=CC3=CC=CC=C3C=C2.Br |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC2=CC3=CC=CC=C3C=C2.Br |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC2=CC3=CC=CC=C3C=C2.Br |
Synonymes |
p-tolylsulfonyllysine 2-naphthyl ester tosyllysine alpha-naphthyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




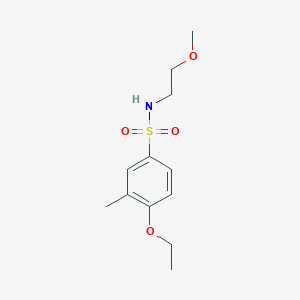


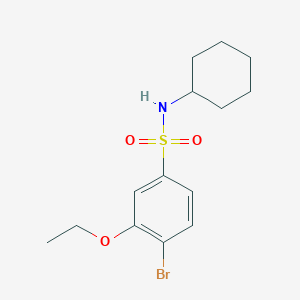

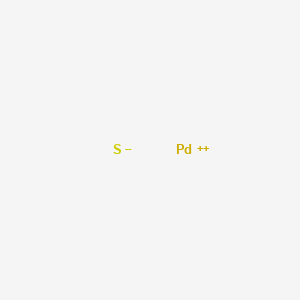

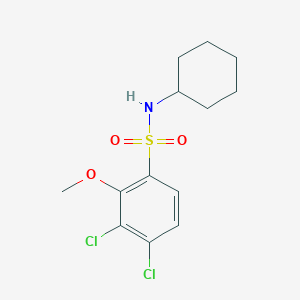


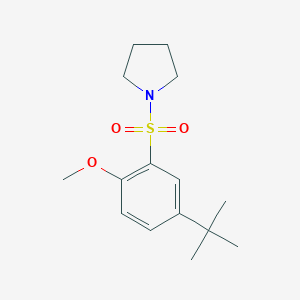
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)
